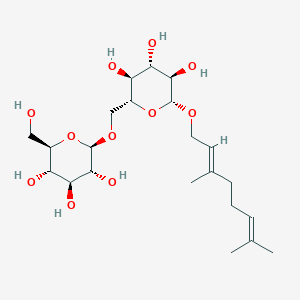
Jasminoside N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jasminoside N: is a naturally occurring iridoid glycoside found in the fruits of Gardenia jasminoidesThis compound belongs to the Rubiaceae family and is known for its various biological activities, including its role as a tyrosinase inhibitor, which makes it significant in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Jasminoside N typically involves the extraction of iridoid glycosides from the fruits of Gardenia jasminoides. The primary methods used for extraction include solvent extraction, ultrasound-assisted extraction, and microwave-assisted extraction. The isolation of the compound is usually achieved through solvent partition, column chromatography, and high-speed counter-current chromatography (HSCCC) .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Gardenia jasminoides fruits using optimized solvent extraction methods. The process is followed by purification steps involving column chromatography to isolate the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: Jasminoside N undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: In chemistry, Jasminoside N is used as a reference standard for the identification and quantification of iridoid glycosides in plant extracts. It is also used in the synthesis of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its role as a tyrosinase inhibitor, which is significant in the treatment of hyperpigmentation disorders. It is also investigated for its antioxidant properties and its potential to modulate various biological pathways .
Medicine: this compound has shown promise in the treatment of neurodegenerative diseases due to its ability to inhibit acetylcholinesterase. It is also being explored for its anti-inflammatory and anti-cancer properties .
Industry: In the industrial sector, this compound is used in the formulation of skin-whitening products due to its tyrosinase inhibitory activity. It is also used in the development of natural antioxidants for food preservation .
Mécanisme D'action
Jasminoside N exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. By inhibiting tyrosinase, this compound reduces melanin production, making it effective in treating hyperpigmentation disorders. Additionally, it modulates various signaling pathways, including the TLR4/Myd88/NF-κB pathway, which is involved in inflammatory responses .
Comparaison Avec Des Composés Similaires
Uniqueness of Jasminoside N: this compound is unique due to its potent tyrosinase inhibitory activity, which is not as pronounced in other similar compounds like geniposide and crocin. This makes this compound particularly valuable in the cosmetic industry for skin-whitening products .
Propriétés
Formule moléculaire |
C22H38O11 |
|---|---|
Poids moléculaire |
478.5 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H38O11/c1-11(2)5-4-6-12(3)7-8-30-21-19(28)18(27)16(25)14(33-21)10-31-22-20(29)17(26)15(24)13(9-23)32-22/h5,7,13-29H,4,6,8-10H2,1-3H3/b12-7+/t13-,14-,15-,16-,17+,18+,19-,20-,21-,22-/m1/s1 |
Clé InChI |
GOGLDSNWBWSTJG-KTSRQYQESA-N |
SMILES isomérique |
CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


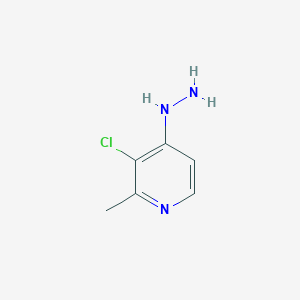

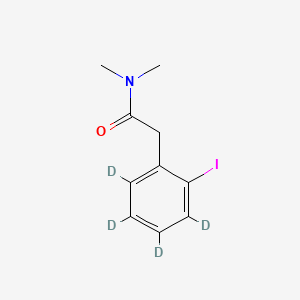
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![(5R,8R,9R,10S,13S,14R)-17-hydroxy-2,10,13,17-tetramethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one](/img/structure/B13446918.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)

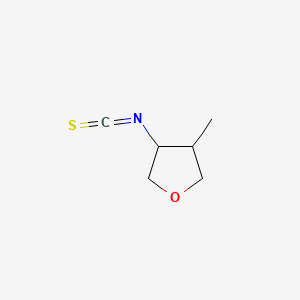
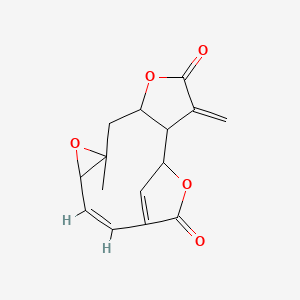
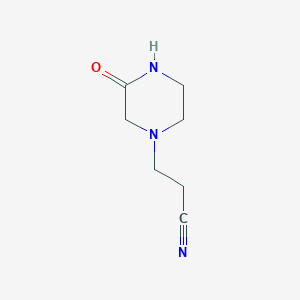



![Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
